molecular formula C9H13N B6166287 4-methyl-2-(propan-2-yl)pyridine CAS No. 4855-56-5

4-methyl-2-(propan-2-yl)pyridine

Cat. No.: B6166287
CAS No.: 4855-56-5
M. Wt: 135.21 g/mol
InChI Key: IQTHCDAGRCAFJT-UHFFFAOYSA-N
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Description

4-methyl-2-(propan-2-yl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group at the fourth position and an isopropyl group at the second position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(propan-2-yl)pyridine can be achieved through several methods. One common approach involves the alkylation of 4-methylpyridine with isopropyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-methylpyridine, followed by the addition of an isopropyl halide to form the desired product.

Another method involves the cyclization of appropriate precursors. For example, the reaction of 4-methyl-2-bromopyridine with isopropylmagnesium bromide (Grignard reagent) can yield this compound under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and other advanced techniques can be employed to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield reduced pyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

4-methyl-2-(propan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-2-(propan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

4-methyl-2-(propan-2-yl)pyridine can be compared with other pyridine derivatives such as:

    2,4-dimethylpyridine: Similar in structure but with two methyl groups instead of an isopropyl group.

    2-isopropylpyridine: Lacks the methyl group at the fourth position.

    4-isopropylpyridine: Lacks the methyl group at the second position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other pyridine derivatives.

Properties

IUPAC Name

4-methyl-2-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)9-6-8(3)4-5-10-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTHCDAGRCAFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4855-56-5
Record name 4-methyl-2-(propan-2-yl)pyridine
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